3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
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Overview
Description
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromoacetophenone under basic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Reduction of Nitro Group: 3-Methyl-6-(4-aminophenyl)imidazo[1,2-d][1,2,4]thiadiazole.
Substitution of Methyl Group: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1,3-diazole and benzimidazole share structural similarities and exhibit similar chemical properties.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole and 1,2,5-thiadiazole also share structural features and biological activities.
Uniqueness
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the combination of both imidazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a compound belonging to the imidazo[1,2-d][1,2,4]thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential as a therapeutic agent.
Chemical Structure and Properties
The chemical formula of this compound is C11H8N4O2S with a molecular weight of 260.27 g/mol. The structure includes a thiadiazole ring that is known for its pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C11H8N4O2S |
Molecular Weight | 260.27 g/mol |
CAS Number | 63682-73-5 |
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[1,2-d][1,2,4]thiadiazole derivatives:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, derivatives of this class have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Bacterial Inhibition : Studies indicate that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Fungal Activity : The compound has shown antifungal properties as well, particularly against strains like Candida albicans, indicating its potential use in treating fungal infections .
Case Studies
Recent research has provided insights into the practical applications and effectiveness of this compound:
- Anticancer Study : A study evaluated the compound's effects on pancreatic ductal adenocarcinoma cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 0.86 µM .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against biofilm-forming strains of bacteria. The compound showed significant biofilm inhibition activity against Klebsiella pneumoniae, highlighting its potential in combating antibiotic-resistant infections .
Properties
CAS No. |
63682-73-5 |
---|---|
Molecular Formula |
C11H8N4O2S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3 |
InChI Key |
OSJXKBSTJVUQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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